molecular formula C17H22N2O2S B300909 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300909
M. Wt: 318.4 g/mol
InChI Key: QYZOTPVJGXBIPR-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as EIT or EIT-3Me, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me in lab experiments is its potential as a therapeutic agent for various types of cancer. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me. One direction is to further investigate its potential as a therapeutic agent for various types of cancer. Another direction is to better understand its mechanism of action and potential side effects. Additionally, future studies could investigate the potential of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me in combination with other therapies for cancer treatment.

Synthesis Methods

The synthesis method of 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me involves the reaction of 4-ethyl-5-isopropyl-2-methylphenol and thiosemicarbazide in the presence of acetic anhydride. This reaction produces the intermediate compound, 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-thioxo-4-imidazolidinone, which is then reacted with methyl iodide to yield 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me.

Scientific Research Applications

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-3Me has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

5-(4-Ethoxy-5-isopropyl-2-methylbenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H22N2O2S/c1-6-21-15-7-11(4)12(8-13(15)10(2)3)9-14-16(20)19(5)17(22)18-14/h7-10H,6H2,1-5H3,(H,18,22)/b14-9-

InChI Key

QYZOTPVJGXBIPR-ZROIWOOFSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=O)N(C(=S)N2)C)C(C)C

SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)C)C(C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=S)N2)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.